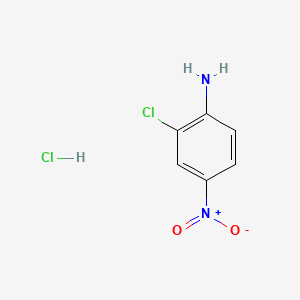
2-chloro-4-nitroaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-nitroaniline;hydrochloride is a nitroaromatic compound with the molecular formula C6H5ClN2O2. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide . This compound is also known for its poor biodegradability, making it a black-listed substance .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .
Industrial Production Methods
Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.
化学反応の分析
Types of Reactions
2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different products.
Reduction: Can be reduced to form 4-amino-3-chlorophenol.
Substitution: Undergoes substitution reactions, such as diazotization, to form compounds like 1,4-dinitrobenzene and nitrophenylarsonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.
Major Products Formed
Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .
科学的研究の応用
2-chloro-4-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and corrosion inhibitors.
Biology: Studied for its biodegradation pathways by aerobic bacteria.
Medicine: Used in the synthesis of niclosamide, a molluscicide.
Industry: Employed in the production of pharmaceuticals and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-4-nitroaniline involves its degradation by aerobic bacteria, such as Rhodococcus sp. strain MB-P1. The degradation process includes the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of the degradation process .
類似化合物との比較
Similar Compounds
Similar compounds to 2-chloro-4-nitroaniline include:
4-chloro-2-nitroaniline: Another isomer with similar applications in dye synthesis and industrial processes.
2,6-dichloro-4-nitroaniline: Used in similar industrial applications and synthesized through chlorination reactions.
Uniqueness
2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .
特性
CAS番号 |
618-99-5 |
|---|---|
分子式 |
C6H6Cl2N2O2 |
分子量 |
209.03 g/mol |
IUPAC名 |
2-chloro-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H |
InChIキー |
IOOGZWVFQQSSGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)

![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
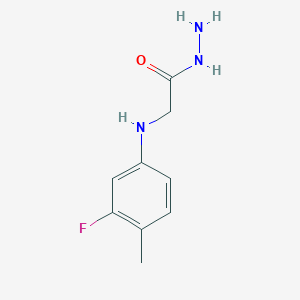
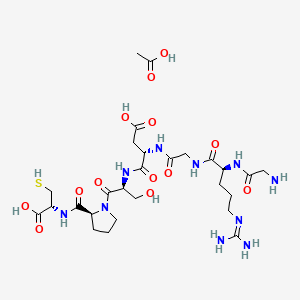
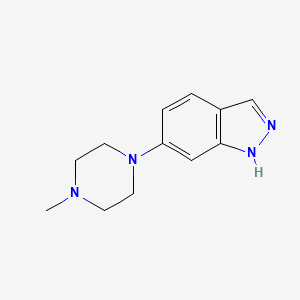
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
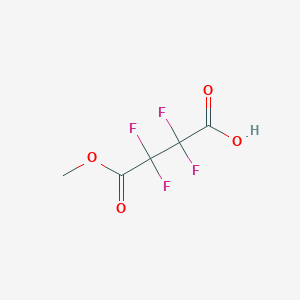
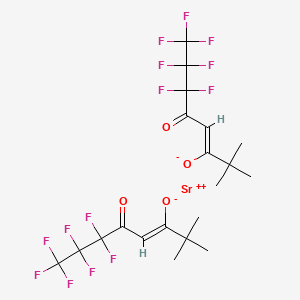
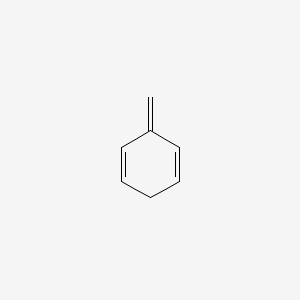
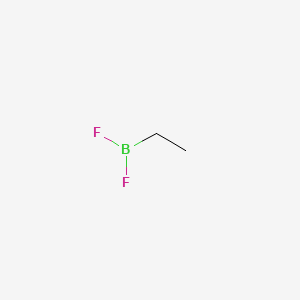
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)
